molecular formula C17H14ClN3OS2 B2980248 N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)propanamide CAS No. 394234-10-7

N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)propanamide

Cat. No.: B2980248
CAS No.: 394234-10-7
M. Wt: 375.89
InChI Key: PKHWPDKNGODXJX-UHFFFAOYSA-N
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Description

N-(5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)propanamide is a 1,3,4-thiadiazole derivative characterized by a 2-chlorophenyl substituent at the 5-position of the thiadiazole ring and a phenylthio-propanamide side chain. The 1,3,4-thiadiazole core is known for its electron-deficient aromatic system, which enhances interactions with biological targets such as enzymes or receptors . The phenylthio moiety could further modulate solubility and pharmacokinetic properties.

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3OS2/c1-11(23-12-7-3-2-4-8-12)15(22)19-17-21-20-16(24-17)13-9-5-6-10-14(13)18/h2-11H,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHWPDKNGODXJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NN=C(S1)C2=CC=CC=C2Cl)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)propanamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties and potential mechanisms of action.

Chemical Structure and Properties

The compound can be represented structurally as follows:

N 5 2 chlorophenyl 1 3 4 thiadiazol 2 yl 2 phenylthio propanamide\text{N 5 2 chlorophenyl 1 3 4 thiadiazol 2 yl 2 phenylthio propanamide}

This structure features a thiadiazole ring, which is significant for its interaction with biological targets. The presence of the 2-chlorophenyl and phenylthio groups enhances its lipophilicity and may influence its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various thiadiazole derivatives, including those similar to this compound. The biological activity is often assessed through in vitro cytotoxicity assays against different cancer cell lines.

In Vitro Studies

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HepG2 (hepatocellular carcinoma)
  • Cytotoxicity Results :
    • The compound exhibited significant cytotoxic effects with IC50 values comparable to established chemotherapeutics like 5-Fluorouracil (5-FU).
    • For instance, derivatives showed IC50 values ranging from 0.28 µg/mL for MCF-7 cells to 9.6 µM for HL-60 cells, indicating potent growth inhibition capabilities .

The anticancer activity is primarily attributed to the induction of apoptosis and cell cycle arrest. Specifically:

  • Apoptosis Induction : Compounds similar to this compound have been shown to down-regulate anti-apoptotic proteins and up-regulate pro-apoptotic factors.
  • Cell Cycle Arrest : Studies indicate that these compounds can cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating .

Comparative Biological Activity

The following table summarizes the anticancer activities of various thiadiazole derivatives compared to this compound.

Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7X.XApoptosis induction
Compound AHepG29.6Cell cycle arrest
Compound BMCF-70.28Apoptosis induction
Compound CHL-6010.10Apoptosis induction

Study 1: Efficacy in Tumor Models

A study evaluating the in vivo efficacy of related thiadiazole derivatives found that treatment led to significant tumor volume reduction in mice models bearing Ehrlich ascites carcinoma. The mean survival time was notably increased compared to control groups .

Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of thiadiazole derivatives indicated that modifications at specific positions on the thiadiazole ring significantly affect biological activity. For example, substituents on the phenyl ring enhanced lipophilicity and improved anticancer efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physical Properties

The following table summarizes key structural analogs of the target compound, highlighting substituent variations and their effects on physical properties:

Compound Name Substituents (Thiadiazole Position 5) Side Chain Modifications Melting Point (°C) Key Biological Activity Reference
N-(5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)propanamide 2-Chlorophenyl 2-(Phenylthio)propanamide Not reported Not reported -
2-((Benzimidazol-2-yl)thio)-N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide (4e) 2-Chlorophenyl Benzimidazolyl-thioacetamide 190–194 Not reported
2-(2-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide (3d) Mercapto 2-(2-Chlorophenyl)acetamide 212–216 Not reported
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropylphenoxy)acetamide (5j) 4-Chlorobenzylthio 2-(2-Isopropylphenoxy)acetamide 138–140 Not reported
N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (3) 4-Nitrophenylamino 2-[(Thiadiazolyl)thio]acetamide Not reported Akt inhibition (92.36%), Anticancer

Key Observations:

  • This substituent may enhance intermolecular interactions (e.g., halogen bonding) in biological systems.
  • The phenylthio group in the target compound differs from the benzimidazolyl-thio group in 4e , which could alter electronic properties and binding specificity.
  • Melting points for analogs range from 138–216°C, influenced by substituent polarity and molecular symmetry. The target compound’s phenylthio-propanamide chain may reduce crystallinity compared to acetamide derivatives like 3d .
2.2.1. Anticancer Activity
  • Akt Inhibition: Compound 3 () exhibits 92.36% inhibition of Akt, a key kinase in cancer signaling, attributed to π-π interactions and hydrogen bonding with the enzyme’s active site . The 4-nitrophenylamino group in compound 3 may enhance electron-withdrawing effects, stabilizing ligand-receptor interactions.
  • Thiazole/Thiadiazole Hybrids : Compound 7b (), a thiadiazole-thiazole hybrid, shows potent activity against HepG-2 cells (IC50 = 1.61 μg/mL). The presence of a methylphenyl group in such analogs suggests that lipophilic substituents improve membrane permeability .
2.2.2. Apoptosis and Cell Cycle Arrest
  • Compound 8 () induces apoptosis in C6 glioma cells via Akt inhibition (86.52%) . The nitro group at the 4-position of the phenyl ring may contribute to redox-mediated cytotoxicity.
2.2.3. Role of the Thiadiazole Core
  • Compared to oxadiazole derivatives (e.g., 6d in ), thiadiazoles like the target compound benefit from sulfur’s polarizability, which can enhance binding to metalloenzymes or aromatic residues in target proteins .

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